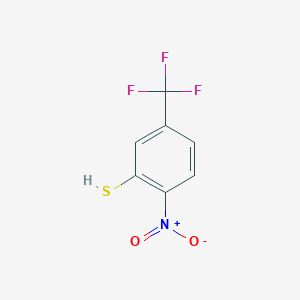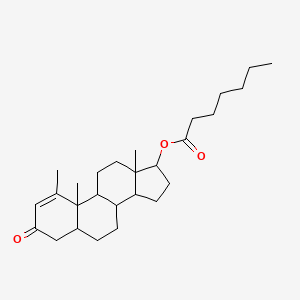
1-Methyl-3-oxoandrost-1-en-17-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-oxoandrost-1-en-17-yl heptanoate involves several key steps:
Starting Material: The synthesis begins with the steroid nucleus, typically derived from cholesterol or a similar precursor.
Functional Group Modification:
Esterification: The final step involves the esterification of the 17-hydroxy group with heptanoic acid to form the heptanoate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-oxoandrost-1-en-17-yl heptanoate undergoes various chemical reactions, including:
Oxidation: Conversion of the 3-hydroxy group to a 3-oxo group.
Reduction: Reduction of the 3-oxo group back to a 3-hydroxy group under specific conditions.
Substitution: Replacement of functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Esterification Reagents: Heptanoic acid, dicyclohexylcarbodiimide (DCC).
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as 1-Methyl-3-hydroxyandrost-1-en-17-yl heptanoate and other esterified forms .
Scientific Research Applications
1-Methyl-3-oxoandrost-1-en-17-yl heptanoate has several scientific research applications:
Chemistry: Used as a reference material in mass spectrometry and chromatography studies.
Biology: Studied for its effects on muscle growth and androgen receptor binding.
Medicine: Investigated for potential therapeutic uses in conditions such as muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs for athletes.
Mechanism of Action
1-Methyl-3-oxoandrost-1-en-17-yl heptanoate exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also has a high affinity for the androgen receptor, making it effective at relatively low doses .
Comparison with Similar Compounds
Similar Compounds
Methenolone Acetate: Another esterified form of methenolone with a shorter half-life.
Testosterone Enanthate: A similar anabolic steroid with a different ester group.
Nandrolone Decanoate: Another anabolic steroid with different chemical properties and effects.
Uniqueness
1-Methyl-3-oxoandrost-1-en-17-yl heptanoate is unique due to its high anabolic activity and low androgenic activity, making it a preferred choice for athletes seeking muscle growth without significant side effects. Its long half-life also allows for less frequent dosing compared to other similar compounds .
Properties
IUPAC Name |
(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-17-20(28)16-18(2)27(19,4)23(21)14-15-26(22,24)3/h16,19,21-24H,5-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUICONDJPYNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(=CC(=O)C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859320 |
Source


|
| Record name | 1-Methyl-3-oxoandrost-1-en-17-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
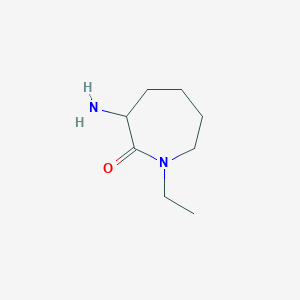
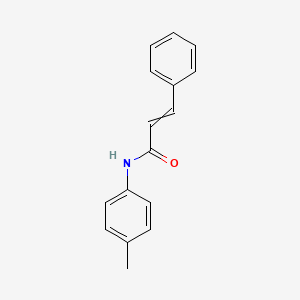
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)

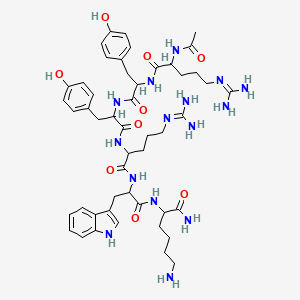
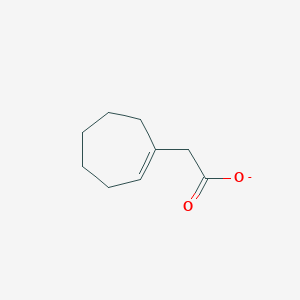
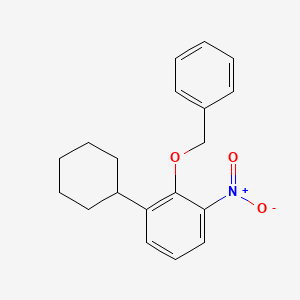
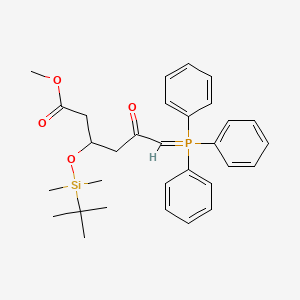
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
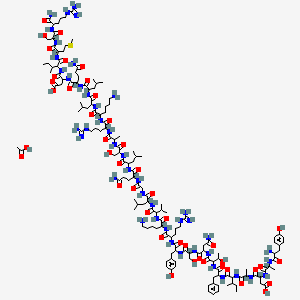
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
